
Human PD-L1 inhibitor IV
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Overview
Description
Human PD-L1 inhibitor IV is a competitive inhibitor of the human programmed death-ligand 1 (PD-L1) protein. This compound is designed to block the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which plays a crucial role in the immune evasion of cancer cells. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor IV involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Thiophene-Based Inhibitors
A 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold was designed for PD-L1 inhibition. Key synthetic steps include:
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Fluorination : Copper-mediated fluorination of boronate pinacol esters (e.g., 4b ) to yield [¹⁸F]4a .
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Nucleophilic Substitution : Replacement of tosylate groups in precursors (e.g., 10 ) with ¹⁸F under DMSO conditions to form [¹⁸F]9a .
Compound | Reaction Type | Conditions | Yield | Molar Activity |
---|---|---|---|---|
[¹⁸F]4a | Copper-mediated fluorination | 15 min reaction time | Up to 18% RCY | 138,669 GBq/mmol |
[¹⁸F]9a | Nucleophilic substitution | DMSO solvent, 10 min | Up to 5% RCY | 144,836 GBq/mmol |
Imidazopyridine Scaffold
A multicomponent reaction (GBB-3CR) was used to synthesize imidazopyridines. Example:
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Reagents : Aldehydes, aminopyridines, isocyanides.
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Example Compound : 9c (IC₅₀: 1.8–16.8 μM).
Cocrystallization with PD-L1 revealed binding via a hydrophobic core and π-π interactions .
Lipophilicity and Stability
[¹⁸F]4a and [¹⁸F]9a were evaluated for pharmacokinetic properties:
Property | [¹⁸F]4a | [¹⁸F]9a |
---|---|---|
Calculated log P | 3.70 | 5.38 |
Experimental log D (pH 7.4) | 3.9 ± 0.9 | 6.5 ± 0.2 |
Serum Stability (4 h) | 93.9 ± 0.5% | 88.7 ± 5.7% |
This highlights [¹⁸F]9a ’s higher lipophilicity and faster degradation in serum .
In Vitro Inhibition
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Dimerization Assay : Both 4a and BMS1166 induced PD-L1 dimerization, preventing PD-1 binding (IC₅₀: 4.97 nM vs. 3.78 nM for BMS1166) .
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Binding Affinity : 4a showed a kD of ~27 nM for hPD-L1, while 9a had a tighter kD of ~8 nM .
Cytotoxicity
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EC₅₀ Values : 4a (2.70 μM), 9a (0.88 μM), and BMS1166 (1.57 μM) in Jurkat cells. Cytotoxicity increased at higher concentrations .
Structural Insights
The human PD-1/PD-L1 complex structure reveals a hydrophobic core and π-π interactions (e.g., Ile134/Tyr123) critical for inhibitor design .
Clinical Candidates
Scientific Research Applications
Clinical Applications
The clinical applications of Human PD-L1 inhibitor IV can be categorized into several key areas:
- Monotherapy in Advanced Cancers : The inhibitor is primarily used as a monotherapy for patients with advanced non-small cell lung carcinoma (NSCLC) and melanoma, where it has shown promising results in improving overall survival rates and objective response rates (ORR) when compared to traditional chemotherapies .
- Combination Therapies : It is often used in combination with other treatments such as chemotherapy or other immunotherapies. For example, a case study reported that a patient with squamous NSCLC who experienced cardiotoxicity from a PD-1 inhibitor was successfully transitioned to a PD-L1 inhibitor, leading to improved cardiac function and disease management .
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Treatment of Specific Tumor Types : Human PD-L1 inhibitors have been investigated across various tumor types, including:
- Melanoma
- Non-small cell lung carcinoma
- Renal cell carcinoma
- Urothelial carcinoma
- Head and neck squamous cell carcinoma
Table 1: Summary of Clinical Trials Involving this compound
Case Study 1: Transition from PD-1 to PD-L1 Inhibitor
A patient with squamous NSCLC developed cardiotoxicity after treatment with a PD-1 inhibitor. Following careful assessment, the treatment was switched to a PD-L1 inhibitor (sugemalimab), combined with chemotherapy. After four cycles, the patient's cardiac enzyme levels normalized, and their left ventricular ejection fraction improved significantly from 43% to 55% .
Case Study 2: Efficacy in Urothelial Carcinoma
In a systematic review involving multiple studies of patients with metastatic urothelial carcinoma treated with immune checkpoint inhibitors, it was found that higher PD-L1 expression correlated with improved ORR and overall survival rates. Notably, patients receiving atezolizumab showed significant benefits compared to those on traditional therapies .
Mechanism of Action
Human PD-L1 inhibitor IV exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the PD-1 receptor on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of immune checkpoint signaling, leading to the activation of the immune response against cancer cells .
Comparison with Similar Compounds
Human PD-L1 inhibitor IV is unique in its high specificity and binding affinity for the PD-L1 protein. Similar compounds include:
Nivolumab: A monoclonal antibody targeting the PD-1 receptor.
Pembrolizumab: Another monoclonal antibody targeting the PD-1 receptor.
Atezolizumab: A monoclonal antibody targeting the PD-L1 protein.
Durvalumab: A monoclonal antibody targeting the PD-L1 protein .
Compared to these compounds, this compound offers distinct advantages in terms of its small-molecule nature, which allows for easier synthesis, modification, and potential oral administration. Additionally, it has shown promising results in preclinical studies, indicating its potential as a highly effective cancer immunotherapy agent .
Biological Activity
Human PD-L1 inhibitor IV, also known as CH-4, is a small molecule designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is part of a broader class of immune checkpoint inhibitors that have shown promise in enhancing anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune responses. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and its potential implications in cancer therapy.
The PD-1/PD-L1 pathway plays a critical role in regulating immune responses. When PD-1 binds to PD-L1, it transmits an inhibitory signal that dampens T-cell activity, allowing tumor cells to escape immune detection. By inhibiting this interaction, compounds like this compound can restore T-cell function and enhance anti-tumor immunity.
Key Features of this compound:
- Selective Binding: CH-4 exhibits strong binding affinity for PD-L1, effectively preventing its interaction with PD-1.
- Low Cytotoxicity: In vitro studies have demonstrated that CH-4 has minimal cytotoxic effects on various T-cell populations while maintaining their functional capabilities, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) secretion .
- Dimerization Induction: The compound induces dimerization of PD-L1, which is a necessary step for effective blockade of the PD-1/PD-L1 interaction .
Efficacy in Preclinical Studies
In preclinical models, this compound has shown promising results:
These findings suggest that CH-4 not only inhibits the PD-1/PD-L1 interaction but also promotes an environment conducive to T-cell activation and proliferation.
Clinical Implications and Case Studies
The transition from PD-1 inhibitors to PD-L1 inhibitors has been explored in clinical settings. A notable case involved a patient with squamous non-small cell lung carcinoma who developed cardiotoxicity after treatment with a PD-1 inhibitor. Upon switching to a PD-L1 inhibitor (sugemalimab), the patient exhibited significant therapeutic benefits without further cardiotoxicity, highlighting the potential advantages of targeting PD-L1 directly .
Key Clinical Observations:
- Cardiotoxicity Reduction: The incidence of myocarditis was reported to be lower with PD-L1 inhibitors compared to PD-1 inhibitors, suggesting a safer profile for patients transitioning between these therapies .
- Enhanced Response Rates: In trials where patients were treated with both classes of inhibitors, those receiving PD-L1 inhibitors often displayed better overall response rates and fewer adverse effects .
Comparative Analysis of PD-L1 Inhibitors
To provide a clearer understanding of the biological activity and therapeutic potential of various PD-L1 inhibitors, including this compound, the following table summarizes key data from recent studies:
Q & A
Basic Research Questions
Q. What are the structural and biochemical properties of Human PD-L1 inhibitor IV, and how do they influence its inhibitory activity?
this compound is a synthetic 15-amino-acid peptide (H2N-GNWDYNSQRAQLYNQ-OH) with a molecular weight of 1856.9 Da and a dissociation constant (Kd) of 1.38 μM for PD-1 binding . Its inhibitory activity arises from competitive binding to PD-1, disrupting PD-1/PD-L1 interaction. Key features include a high isoelectric point (10.13) and moderate hydrophobicity (GRAVY: -1.82), which influence solubility and cellular uptake. Researchers should prioritize assays like surface plasmon resonance (SPR) or HTRF binding assays to quantify binding kinetics and validate inhibition efficacy .
Q. Which experimental models are optimal for evaluating PD-1/PD-L1 inhibition in vitro and in vivo?
In vitro, use HTRF-based competitive binding assays (e.g., HTRF Human PD1/PD-L1 Binding Kit) to measure inhibitor potency, with IC50/Kd values as key metrics . For functional validation, co-culture systems of PD-L1-expressing tumor cells and T cells can assess T-cell reactivation via IFN-γ ELISA. In vivo, syngeneic mouse models (e.g., MC38 colon carcinoma) with humanized PD-1/PD-L1 pathways are preferred to evaluate tumor growth inhibition and immune infiltration .
Q. How do PD-L1 inhibitor peptides compare to monoclonal antibodies in mechanism and specificity?
Peptide inhibitors (e.g., this compound) competitively block PD-1/PD-L1 binding through short-sequence interactions, whereas monoclonal antibodies (e.g., nivolumab) sterically hinder the interface. Peptides may exhibit lower affinity (μM-range Kd vs nM for antibodies) but offer advantages in tissue penetration and synthetic scalability. Specificity can be validated via cross-reactivity screens against related immune checkpoints (e.g., CTLA-4, LAG-3) .
Q. What are the critical parameters for optimizing peptide stability in PD-L1 inhibitor design?
Stabilize peptides by:
- Incorporating D-amino acids or cyclization to resist proteolysis.
- Modifying termini (e.g., acetylation/amidation) to reduce charge-mediated clearance.
- Using PEGylation or lipid conjugation to extend half-life. Monitor stability via HPLC and mass spectrometry under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can tumor PD-L1 expression and tumor mutational burden (TMB) be integrated into clinical trial design for PD-1/PD-L1 inhibitors?
Stratify NSCLC patients by PD-L1 ≥50% (SP142/22C3 assays) and TMB ≥10.44 mutations/Mb (FoundationOne CDx). In trials, combine these biomarkers using multivariate Cox models to predict durable response (OR = 0.04 for dual-high vs dual-low). Address assay heterogeneity by harmonizing PD-L1 scoring criteria (e.g., tumor proportion score vs combined positive score) .
Q. What methodologies resolve contradictions in PD-L1 predictive value across clinical studies?
Conflicting results arise from assay variability (SP142 vs 22C3 clones), tumor heterogeneity, and differential patient subsets (e.g., squamous vs non-squamous NSCLC). Use propensity score-based cohort balancing (e.g., SMRW algorithm) to adjust for confounders like smoking history or prior chemotherapy. Meta-analyses (e.g., Shen & Zhao, 2018) confirm PD-L1’s predictive utility despite variability (HR = 0.66 for PD-L1+ vs 0.80 for PD-L1–) .
Q. How can peptide inhibitors be structurally optimized to enhance PD-1 binding and pharmacokinetics?
Employ alanine scanning to identify critical residues (e.g., Tyr, Asp in this compound). Replace labile residues (e.g., Asn, Gln) with non-natural analogs to reduce degradation. Computational docking (e.g., Rosetta) can predict affinity improvements, while in vivo PK/PD studies in humanized mice validate half-life extension .
Q. What experimental strategies address immune-related adverse events (irAEs) in PD-1/PD-L1 inhibitor therapy?
Preclinical models: Use transgenic mice expressing human PD-1/PD-L1 to mimic irAEs (e.g., colitis, pneumonitis). Clinically, monitor cytokines (IL-6, IFN-γ) and autoantibodies in serum. Retrospective analysis of co-mutations (e.g., CDKN2A/PDCD1LG2) may identify high-risk patients via NGS panels .
Q. How do tumor microenvironment (TME) factors influence PD-L1 inhibitor resistance?
Analyze TME subsets (e.g., Tregs, myeloid-derived suppressor cells) via multiplex IHC or scRNA-seq. In vitro, model hypoxia-induced PD-L1 upregulation using 3D spheroids. Combine inhibitors with TGF-β blockade or IDO1 inhibitors to overcome resistance .
Q. What statistical approaches distinguish predictive vs prognostic biomarkers in PD-L1 inhibitor trials?
Apply interaction tests in Cox models to identify treatment-specific effects. For example, PD-L1 and TMB show predictive utility (OR <0.5 for CPI response) but no prognostic value in chemotherapy cohorts. Use bootstrapping to estimate confidence intervals for biomarker interactions .
Properties
Molecular Formula |
C80H113N25O27 |
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Molecular Weight |
1856.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI Key |
CADZRAFJABQDJT-HURDRPMESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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